molecular formula C25H28ClN3O B607919 HBX 19818

HBX 19818

カタログ番号: B607919
分子量: 422.0 g/mol
InChIキー: ZCALMLVWZSQGGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

HBX 19818 の合成経路および反応条件は、公的に入手可能な情報源では詳細に記載されていません。 この化合物は通常、固体形で入手可能であり、実験用途では DMSO などの溶媒に溶解することができます .

科学的研究の応用

Cancer Therapeutics

HBX 19818 is being explored as a potential therapeutic agent in various cancers, particularly those characterized by aberrant USP7 activity.

  • Acute Myeloid Leukemia (AML) : Research indicates that this compound can induce degradation of FLT3, a receptor tyrosine kinase frequently mutated in AML. In FLT3-ITD positive cell lines, treatment with this compound resulted in significant anti-proliferative effects and increased apoptosis .
  • Cervical Cancer : The compound's ability to reduce HPV16E7 levels suggests its potential use in treating HPV-positive cervical cancers. By destabilizing this oncoprotein, this compound may enhance the effectiveness of existing therapies targeting these tumors .

Case Study: Inhibition of FLT3 in AML

A study demonstrated that this compound effectively inhibited the proliferation of FLT3-ITD positive Ba/F3 cells with an EC50 in the low micromolar range. The treatment led to significant loss of FLT3 protein expression and induced apoptosis specifically in mutant FLT3-expressing cells .

Case Study: Effects on HPV16E7

In CaSki cells treated with escalating concentrations of this compound, a marked reduction in HPV16E7 levels was observed. This suggests that targeting USP7 can be a viable strategy for managing HPV-related malignancies .

Summary of Research Applications

The following table summarizes key findings on the applications of this compound across different cancer types:

Cancer TypeMechanism of ActionKey Findings
Acute Myeloid LeukemiaInhibition of FLT3 degradationInduces apoptosis in FLT3-ITD positive cells
Cervical CancerDisruption of USP7-HPV16E7 complexReduces HPV16E7 levels; enhances therapeutic efficacy
General CancerStabilization of p53Promotes apoptotic pathways through USP7 inhibition

生物活性

HBX 19818 is a selective inhibitor of the ubiquitin-specific protease 7 (USP7), which plays a critical role in various cellular processes, including the regulation of protein stability, cell proliferation, and DNA damage response. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

This compound primarily inhibits USP7, leading to the destabilization of proteins that are substrates of this deubiquitinating enzyme. Notably, it has been shown to reduce levels of HPV16 E7 protein in cervical cancer cells (CaSki) in a dose-dependent manner. The effective concentration (EC50) for this reduction was determined to be approximately 2.86 µM . The inhibition of USP7 by this compound disrupts the de-ubiquitination process, thereby increasing the ubiquitination and subsequent degradation of target proteins like HPV16 E7 .

Effects on Cell Proliferation

The impact of this compound on cell proliferation has been demonstrated through various assays. A cell counting kit-8 (CCK-8) assay indicated that this compound significantly inhibits the proliferation of HPV-positive CaSki cells at concentrations as low as 3 µM , with maximal inhibition observed at 6 µM . In contrast, no significant effect was noted on HPV-negative SCC25 cells at these concentrations, suggesting a selective action against HPV-positive cancer cells .

Induction of DNA Damage

Research has shown that treatment with this compound leads to an accumulation of DNA damage in both chronic lymphocytic leukemia (CLL) cells and healthy donor cells. Specifically, DNA damage was reported to increase 3.92-fold in CLL cells and 2.42-fold in healthy donor cells compared to controls treated with DMSO. This suggests that USP7 inhibition may sensitize cancer cells to DNA-damaging agents .

Summary of Key Findings

Study Cell Line Concentration (µM) Effect on Proliferation DNA Damage Accumulation
CaSki3Moderate inhibitionNot assessed
CaSki6Significant inhibitionNot assessed
CLLVariableNot assessedIncreased by 3.92-fold
Healthy DonorVariableNot assessedIncreased by 2.42-fold

Case Study 1: Inhibition of HPV16 E7

In a study assessing the effects of this compound on HPV16 E7 levels in CaSki cells, researchers treated cells with escalating concentrations of this compound (1.5 µM to 12 µM). Results showed a marked decrease in HPV16 E7 levels correlating with increased concentrations of this compound, confirming its role as a potent USP7 inhibitor .

Case Study 2: Impact on Cell Cycle

Another investigation into cell cycle dynamics revealed that this compound treatment led to alterations in cell cycle progression in CaSki cells, further supporting its potential as an anti-cancer therapeutic agent through USP7 inhibition .

特性

IUPAC Name

N-[3-[benzyl(methyl)amino]propyl]-9-chloro-5,6,7,8-tetrahydroacridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O/c1-29(17-18-8-3-2-4-9-18)15-7-14-27-25(30)19-12-13-23-21(16-19)24(26)20-10-5-6-11-22(20)28-23/h2-4,8-9,12-13,16H,5-7,10-11,14-15,17H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCALMLVWZSQGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC2=C(C=C1)N=C3CCCCC3=C2Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HBX 19818
Reactant of Route 2
Reactant of Route 2
HBX 19818
Reactant of Route 3
Reactant of Route 3
HBX 19818
Reactant of Route 4
Reactant of Route 4
HBX 19818
Reactant of Route 5
Reactant of Route 5
HBX 19818
Reactant of Route 6
HBX 19818

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。